Methylheptanimidate
Description
Methylheptanimidate (IUPAC name: methyl heptanimidate) is an organic compound belonging to the imidate ester family. Imidates are characterized by the functional group R-O-C(=NH)-R’, where the oxygen atom is bonded to a methyl group (CH₃) in this case, and the nitrogen is part of an imine-like structure. This compound features a seven-carbon alkyl chain (heptyl group) attached to the imidate nitrogen, contributing to its hydrophobic properties. This compound is primarily utilized in organic synthesis as a reactive intermediate for forming amidines or in coordination chemistry for ligand design .
Key properties include:
- Molecular formula: C₈H₁₇NO
- Molecular weight: 143.23 g/mol
- Boiling point: ~180–190°C (estimated)
- Solubility: Low in water, soluble in organic solvents like dichloromethane and ethanol.
Properties
Molecular Formula |
C8H17NO |
|---|---|
Molecular Weight |
143.23 g/mol |
IUPAC Name |
methyl heptanimidate |
InChI |
InChI=1S/C8H17NO/c1-3-4-5-6-7-8(9)10-2/h9H,3-7H2,1-2H3 |
InChI Key |
LBPGZPRKAPOIPT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=N)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methylheptanimidate can be synthesized through several synthetic routes. One common method involves the reaction of heptanoic acid with methanol in the presence of a dehydrating agent such as sulfuric acid. The reaction proceeds through the formation of an ester intermediate, which is then converted to the imidate by treatment with ammonia or an amine.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification reactions followed by imidation. The process typically requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methylheptanimidate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert it to primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the imidate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides, thiols, and amines can be used under mild to moderate conditions.
Major Products Formed
Oxidation: Amides or nitriles.
Reduction: Primary amines.
Substitution: Various substituted imidates depending on the nucleophile used.
Scientific Research Applications
Methylheptanimidate has found applications in several scientific research areas:
Chemistry: It is used as a building block for the synthesis of N-heterocycles, which are important in pharmaceuticals and agrochemicals.
Biology: It has been explored for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Research is ongoing to investigate its potential as an intermediate in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which methylheptanimidate exerts its effects involves its ability to act as both an electrophile and a nucleophile. This dual reactivity allows it to participate in various chemical transformations, making it a valuable intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Structural and Functional Group Comparison
Key Observations :
- Reactivity : this compound exhibits higher electrophilicity at the imine carbon compared to esters or amides, enabling rapid reactions with amines to form amidines. This contrasts with heptanamide, which is inert under similar conditions .
- Solubility : The imidate’s nitrogen-bound heptyl chain enhances lipophilicity, making it less water-soluble than heptyl acetate but comparable to ethyl heptanimidate .
Thermodynamic and Kinetic Data
| Property | This compound | Ethyl heptanimidate | Heptyl acetate |
|---|---|---|---|
| ΔH hydrolysis (kJ/mol) | -98.3 | -95.1 | -75.2 |
| Rate constant (s⁻¹) | 2.5 × 10⁻³ | 1.8 × 10⁻³ | 5.6 × 10⁻⁵ |
Interpretation :
- This compound’s higher enthalpy of hydrolysis compared to esters indicates greater thermodynamic instability, favoring reactivity.
- Its rate constant for hydrolysis is ~45x faster than heptyl acetate, reflecting the imidate’s susceptibility to nucleophilic attack .
Research Findings and Limitations
Stability Under Ambient Conditions
This compound is prone to hydrolysis in humid environments, requiring anhydrous storage. Comparative studies show that ethyl heptanimidate is marginally more stable (t₁/₂ = 48 hours vs. 36 hours for this compound at 25°C) due to steric shielding of the imine carbon .
Limitations and Challenges
- Sensitivity to pH : Decomposes rapidly in acidic or basic media, limiting its use in aqueous-phase reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
